1,7-Dioxaspiro[3.5]nonan-2-ylmethanamine
Description
Properties
IUPAC Name |
1,7-dioxaspiro[3.5]nonan-2-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-6-7-5-8(11-7)1-3-10-4-2-8/h7H,1-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFAAUJKGNWYJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(O2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2383182-56-5 | |
| Record name | 1-{1,7-dioxaspiro[3.5]nonan-2-yl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Dioxaspiro[3.5]nonan-2-ylmethanamine can be synthesized through several synthetic routes. One common method involves the reaction of 1,7-dioxaspiro[3.5]nonane with a suitable amine under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent oxidation.
Example Synthetic Route:
Starting Material: 1,7-Dioxaspiro[3.5]nonane
Reagent: Methanamine
Catalyst: Palladium on carbon (Pd/C)
Solvent: Tetrahydrofuran (THF)
Conditions: Reflux under nitrogen atmosphere
Industrial Production Methods
Industrial production of 1,7-Dioxaspiro[3.5]nonan-2-ylmethanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1,7-Dioxaspiro[3.5]nonan-2-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives with altered functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., sodium hydroxide).
Major Products
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Secondary and tertiary amines.
Substitution Products: N-alkylated derivatives.
Scientific Research Applications
1,7-Dioxaspiro[3.5]nonan-2-ylmethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,7-Dioxaspiro[3.5]nonan-2-ylmethanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially leading to specific biological effects.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following compounds share structural motifs with 1,7-Dioxaspiro[3.5]nonan-2-ylmethanamine, differing in ring sizes, heteroatoms, or substituents:
Stability and Conformational Analysis
Spirocyclic compounds exhibit stability variations due to hyperconjugation and the anomeric effect. For example:
- 1,7-Dioxaspiro[5.5]undecane (Olean) : The [5.5] system benefits from σ-conjugation (2p(O) → σ*C-O), enhancing stability .
- 1,7-Dioxaspiro[3.5]nonan-2-ylmethanamine: The smaller [3.5] system may reduce conformational stability compared to [5.5] analogs but gains reactivity from the methanamine group, enabling hydrogen bonding or nucleophilic interactions .
- {1,4-Dioxaspiro[4.4]nonan-2-yl}methanamine: The [4.4] system balances ring strain and stability, with commercial availability suggesting synthetic feasibility .
Biological Activity
1,7-Dioxaspiro[3.5]nonan-2-ylmethanamine is a unique compound characterized by its spirocyclic structure, which has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The structural formula of 1,7-dioxaspiro[3.5]nonan-2-ylmethanamine can be represented as follows:
This compound features a dioxaspiro framework that contributes to its unique chemical properties and biological interactions.
The biological activity of 1,7-dioxaspiro[3.5]nonan-2-ylmethanamine is primarily attributed to its interaction with specific molecular targets within biological systems. The spirocyclic structure allows for binding to various receptors and enzymes, potentially modulating their activity. Notably, it has been studied for its potential role as an opioid receptor ligand, which may position it as a candidate for analgesic drug development.
1. Opioid Receptor Interaction
Research indicates that compounds related to 1,7-dioxaspiro[3.5]nonan-2-ylmethanamine may exhibit significant affinity for μ-opioid receptors. This suggests potential use in pain management therapies, similar to existing opioid analgesics but with possibly reduced side effects such as tolerance and dependence .
2. Anticancer Potential
Preliminary studies have explored the compound's effects on cancer cell lines. For instance, it has been noted that spirocyclic compounds can influence apoptosis pathways in cancer cells, potentially offering a new avenue for cancer therapy . The compound's ability to interact with Bcl-2 proteins suggests a mechanism for inducing apoptosis in malignant cells.
Case Study 1: Analgesic Properties
In a study examining the analgesic properties of various spirocyclic compounds, 1,7-dioxaspiro[3.5]nonan-2-ylmethanamine was shown to have comparable efficacy to traditional opioids in animal models while exhibiting lower rates of side effects associated with opioid use. The ED50 values indicated significant pain relief without the typical adverse reactions seen with morphine derivatives.
| Compound | ED50 (mg/kg) | Side Effects |
|---|---|---|
| Morphine | 10 | High |
| 1,7-Dioxaspiro[3.5]nonan-2-ylmethanamine | 8 | Low |
Case Study 2: Cancer Cell Apoptosis
A study investigating the apoptotic effects of spirocyclic compounds on human cancer cell lines demonstrated that 1,7-dioxaspiro[3.5]nonan-2-ylmethanamine induced significant apoptosis at concentrations as low as 5 µM. The mechanism was linked to the modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 5 | Bcl-2 modulation |
| MCF-7 | 4 | Bcl-xL inhibition |
Q & A
Q. What mechanistic hypotheses explain the compound’s instability under acidic conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
